molecular formula C12H10O2Ti-2 B13403039 Bis(cyclopentadienyl)dicarbonyl titanium

Bis(cyclopentadienyl)dicarbonyl titanium

Cat. No.: B13403039
M. Wt: 234.07 g/mol
InChI Key: AYSYTHDGPPKHIU-UHFFFAOYSA-N
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Preparation Methods

Bis(cyclopentadienyl)dicarbonyl titanium is typically prepared by the reduction of titanocene dichloride with magnesium in tetrahydrofuran (THF) under an atmosphere of carbon monoxide. The reaction can be represented as follows :

(C5H5)2TiCl2+Mg+2CO(C5H5)2Ti(CO)2+MgCl2(C_5H_5)_2TiCl_2 + Mg + 2CO \rightarrow (C_5H_5)_2Ti(CO)_2 + MgCl_2 (C5​H5​)2​TiCl2​+Mg+2CO→(C5​H5​)2​Ti(CO)2​+MgCl2​

Historically, the compound was first synthesized by reducing titanocene dichloride with sodium cyclopentadienyl under a carbon monoxide atmosphere .

Chemical Reactions Analysis

Bis(cyclopentadienyl)dicarbonyl titanium undergoes various chemical reactions, including:

Common reagents used in these reactions include tetrasulphur tetranitride, which reacts with this compound to form an eight-membered titanium-sulphur-nitrogen heterocycle .

Mechanism of Action

The mechanism of action of bis(cyclopentadienyl)dicarbonyl titanium involves the transfer of electrons to coordinated substrates, generating radical species. This process is driven by the strength of the titanium-oxygen bond and strain release in the case of epoxides . The compound can also coordinate strongly to phosphate groups, targeting DNA and inducing apoptosis via the FAS receptor pathway .

Comparison with Similar Compounds

Bis(cyclopentadienyl)dicarbonyl titanium is similar to other metallocenes such as:

Properties

Molecular Formula

C12H10O2Ti-2

Molecular Weight

234.07 g/mol

InChI

InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;;

InChI Key

AYSYTHDGPPKHIU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O

Origin of Product

United States

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